6-hydroxy-7-methylisoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-7-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-7(11)3-2-6-4-10-9(12)8(5)6/h2-3,11H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYHFZSFHVSUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 6-hydroxy-7-methylisoindolin-1-one (CAS 1379312-09-0): Synthesis, Characterization, and Therapeutic Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-hydroxy-7-methylisoindolin-1-one, a substituted isoindolinone of interest for chemical and pharmaceutical research. Given the limited specific literature on this compound, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, analysis, and potential application.
Introduction: The Isoindolinone Scaffold
The isoindolinone core is a privileged heterocyclic motif integral to numerous natural products and synthetic compounds with significant biological activity.[1] This structural framework, consisting of a fused benzene and γ-lactam ring, serves as a versatile scaffold in medicinal chemistry. Isoindolinone derivatives have demonstrated a wide array of pharmacological effects, including anti-tumor, anti-inflammatory, and neuroprotective activities.[1] Their prevalence in bioactive molecules underscores the value of exploring novel derivatives like this compound for potential therapeutic applications.
Compound Profile: this compound
This section details the fundamental properties of the target compound based on data from chemical suppliers.[2][3]
| Property | Value | Source |
| CAS Number | 1379312-09-0 | [2] |
| Molecular Formula | C₉H₉NO₂ | [2][3] |
| Molecular Weight | 163.17 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| SMILES | O=C1NCC2=C1C=C(O)C(C)=C2 | Inferred |
| Storage | Inert atmosphere, 2-8°C | [3] |
Proposed Synthesis and Purification
As no specific synthesis for this compound is published, a robust and logical synthetic route is proposed based on well-established methodologies for analogous structures. The selected strategy involves a key reductive amidation and intramolecular cyclization of a functionalized 2-carboxybenzaldehyde derivative, a method known for its efficiency and broad substrate scope.[4]
The proposed multi-step synthesis begins with commercially available 2,3-dimethylphenol and proceeds through nitration, oxidation, and reduction to form the key precursor, which is then cyclized to yield the final product.
Diagram of Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Nitration of 2,3-Dimethylphenol
-
Cool a solution of 2,3-dimethylphenol (1.0 eq) in concentrated sulfuric acid to 0°C.
-
Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Stir for 2 hours at 0°C, then allow to warm to room temperature.
-
Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 2,3-dimethyl-4-nitrophenol.
Causality: The ortho- and para-directing effects of the hydroxyl and methyl groups favor nitration at the C4 position. Using a low temperature controls the reaction rate and minimizes side product formation.
Step 2: Oxidation to 3-Hydroxy-4-methyl-2-nitrobenzoic acid
-
Dissolve 2,3-dimethyl-4-nitrophenol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Heat the solution to 80°C and add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 2 hours.
-
Maintain the temperature for an additional 4 hours until the purple color disappears.
-
Cool the mixture, filter off the manganese dioxide, and acidify the filtrate with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield the benzoic acid derivative.
Causality: The benzylic methyl group is selectively oxidized to a carboxylic acid under strong basic conditions with KMnO₄. The adjacent hydroxyl group remains protected as a phenoxide.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitrobenzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 2-amino-3-hydroxy-4-methylbenzoic acid.
Causality: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting the carboxylic acid or phenol.
Step 4: Amidation and Reductive Cyclization
-
Suspend the aminobenzoic acid (1.0 eq) in dichloromethane with a catalytic amount of DMF.
-
Add oxalyl chloride (1.2 eq) dropwise at 0°C and then stir at room temperature for 2 hours to form the acid chloride.
-
Cool to 0°C and bubble ammonia gas through the solution (or add aqueous ammonium hydroxide) to form the primary amide.
-
After workup, dissolve the resulting 2-aminobenzamide derivative in a suitable solvent like acetic acid.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise and heat to facilitate the reductive amination and intramolecular cyclization to the final isoindolinone product.[4]
Causality: This sequence first converts the carboxylic acid to a more reactive intermediate (amide) and then utilizes a reducing agent to form the lactam ring in a one-pot transformation.
Protocol: Purification
-
Concentrate the crude reaction mixture from Step 4.
-
Purify the residue by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 50% ethyl acetate in hexanes and gradually increasing the polarity to 100% ethyl acetate.
-
Combine fractions containing the pure product (as determined by TLC analysis) and concentrate under reduced pressure to yield this compound as a solid.
Structural Analysis and Quality Control
A rigorous, self-validating workflow is essential to confirm the identity and purity of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.
Diagram of Quality Control Workflow
Caption: Standard workflow for the purification and analytical validation.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound in methanol.
-
Inject 5 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Elute with a gradient of acetonitrile in water (both with 0.1% formic acid) over 20 minutes.
-
Monitor at 254 nm.
-
-
Expected Result: A single major peak with an area >95% indicates high purity.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the compound.[5]
-
Protocol: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Expected Result: In positive ion mode, an observed mass of 164.18 [M+H]⁺ would correspond to the calculated exact mass of the protonated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR signals (in DMSO-d₆):
-
A singlet for the phenolic -OH proton.
-
A singlet for the amide N-H proton.
-
Two aromatic protons on the benzene ring (appearing as doublets).
-
A singlet for the benzylic -CH₂- group.
-
A singlet for the methyl (-CH₃) group.
-
-
Expected ¹³C NMR signals: Nine distinct signals corresponding to the nine carbon atoms in the structure, including a carbonyl (C=O) signal around 170 ppm.
Potential Biological Applications and Future Research
The isoindolinone scaffold is a known pharmacophore that interacts with a variety of biological targets. Derivatives have shown promise as inhibitors of enzymes crucial in cancer and inflammation, such as poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).
Hypothesized Mechanism of Action: HDAC Inhibition
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. Inhibition of HDACs can restore normal gene expression and induce apoptosis in cancer cells. Many known HDAC inhibitors feature a zinc-binding group, a linker, and a capping group. The this compound structure could potentially act as a novel scaffold in this context.
Caption: Hypothesized role of an isoindolinone inhibitor on HDAC activity in cancer.
Protocol: In Vitro HDAC1 Inhibition Assay
This protocol describes a general fluorescence-based assay to screen the compound for inhibitory activity against human HDAC1.
-
Reagents: Recombinant human HDAC1 enzyme, a fluorogenic HDAC1 substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA, positive control inhibitor), and assay buffer.
-
Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add assay buffer, the diluted compound (or DMSO for negative control, TSA for positive control), and the HDAC1 enzyme.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Development:
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
-
Detection: Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by plotting inhibition versus compound concentration.
Conclusion
This compound is a research compound built upon the pharmacologically significant isoindolinone scaffold. While specific biological data is not yet available, this guide provides a comprehensive framework for its synthesis and characterization based on established chemical principles. The proposed protocols for synthesis, purification, and quality control offer a clear path for researchers to produce and validate this molecule. Furthermore, its structural features suggest that it is a worthwhile candidate for screening in drug discovery programs, particularly in oncology and inflammatory diseases. The methodologies outlined herein are designed to empower further investigation into the therapeutic potential of this and related novel chemical entities.
References
-
Grigoreva, T. A., et al. (2018). 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone L-valinates. ResearchGate. [Link]
-
ResearchGate. Synthesis of 3‐hydroxyisoindolinones (6 a–h). [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
-
Kowalski, K., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. National Institutes of Health. [Link]
-
Topolovčan, N., & Mlinarić, M. (2021). Synthesis and stereoselective catalytic transformations of 3-hydroxyisoindolinones. Organic & Biomolecular Chemistry. [Link]
-
American Elements. 6-Hydroxy-2-methylisoindolin-1-one. [Link]
-
Rinkel, J., et al. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. National Institutes of Health. [Link]
-
Chuang, S.-C., et al. (2021). Intramolecular Formal [4 + 2] Cycloadditions: Synthesis of Spiro Isoindolinone Derivatives and Related Molecules. ACS Publications. [Link]
-
Çelik, F., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]
-
Hsu, F.-L., et al. (2020). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. MDPI. [Link]
-
Yan, C., et al. (2020). Synthesis of Four Pseudo‐Resonance Structures of 3‐Substituted Isoindolin‐1‐ones and Study of Their NMR Spectra. ResearchGate. [Link]
Sources
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. 1033809-93-6|7-Hydroxy-2-methylisoindolin-1-one|BLD Pharm [bldpharm.com]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Structural Anatomy of 6-Hydroxy-7-Methylisoindolin-1-one: A Technical Guide
This guide outlines the structural elucidation of 6-hydroxy-7-methylisoindolin-1-one , a specific regioisomer of the isoindolinone scaffold. This core is frequently encountered as a fragment in complex natural products (e.g., Stachybotrys metabolites) and as a privileged scaffold in kinase inhibitor design.
The following technical analysis assumes the compound has been isolated (e.g., from fungal fermentation or synthetic reduction) and requires rigorous structural proof to distinguish it from its isomers (e.g., 5-hydroxy-4-methylisoindolin-1-one).
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
-
Compound: this compound[1]
-
Formula: C
H NO -
Exact Mass: 163.0633
-
Significance: The isoindolin-1-one (phthalimidine) core is a bicyclic system consisting of a benzene ring fused to a
-lactam.[2] The 6-hydroxy-7-methyl substitution pattern is chemically significant because the methyl group at position 7 imposes steric strain near the carbonyl bridgehead (C7a), often influencing the atropisomerism of N-substituted derivatives. -
Elucidation Challenge: The primary challenge is distinguishing this specific regioisomer from others (e.g., 4-methyl-5-hydroxy) where the aromatic substitution pattern (ortho-coupled protons) appears identical in 1D NMR.
Analytical Strategy: The "Triad" Workflow
To ensure scientific integrity, we employ a self-validating triad of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance.
Phase 1: Establishing the Formula
-
HRMS (ESI+): Expect an [M+H]
peak at m/z 164.0706. -
Fragmentation: In MS/MS, look for the loss of H
O (18 Da) typical of phenols, and CO (28 Da) typical of lactams.
Phase 2: Functional Group Fingerprinting (FT-IR)
-
Amide I Band: Strong absorption at 1660–1690 cm
(Lactam C=O). Lower frequency than typical phthalimides due to the single carbonyl. -
Hydroxyl/Amine: Broad band at 3200–3400 cm
(overlapping Phenolic O-H and Lactam N-H).
Phase 3: NMR Architecture (The Core Protocol)
This is the definitive step. The molecule is dissolved in DMSO-d
1D NMR Assignments (Predicted/Literature-Grounded)
| Atom Position | Type | Multiplicity | Key Features | ||
| 1 | C=O | - | - | 169.5 | Amide Carbonyl |
| 2 | NH | 8.45 | br s | - | Exchangeable |
| 3 | CH | 4.25 | s | 45.2 | Benzylic Methylene |
| 3a | C (quat) | - | - | 142.0 | Bridgehead |
| 4 | CH | 7.20 | d ( | 118.5 | Peri to C3 |
| 5 | CH | 6.95 | d ( | 116.0 | Ortho to OH |
| 6 | C-OH | - | - | 156.5 | Phenolic Carbon |
| 6-OH | OH | 9.80 | s | - | Phenolic Proton |
| 7 | C-Me | - | - | 122.0 | Shielded by OH |
| 7-Me | CH | 2.15 | s | 12.5 | Aromatic Methyl |
| 7a | C (quat) | - | - | 130.5 | Bridgehead |
Note on Causality: The protons at H4 and H5 appear as an AB system (doublets) with an ortho coupling constant (~8.0 Hz). This confirms the two aromatic protons are adjacent. However, 1D NMR cannot determine where this AB system sits relative to the lactam ring.
Deep Dive: Solving the Regioisomerism (2D NMR)
To prove the structure is 6-hydroxy-7-methyl and not 5-hydroxy-4-methyl , we rely on specific spatial (NOESY) and through-bond (HMBC) correlations.
The Logic of Elucidation
-
The "Anchor" Point (H-3): The methylene protons at position 3 are distinct (singlet at ~4.25 ppm). They are spatially fixed next to the benzene ring at position 4.
-
The "Peri" Effect (NOESY):
-
Scenario A (Correct Structure): If H is at position 4, a strong NOE will be observed between H-3 (methylene) and H-4 (aromatic) .
-
Scenario B (Incorrect Isomer): If Methyl is at position 4, a strong NOE would be seen between H-3 and the Methyl group .
-
-
The "Bridgehead" Link (HMBC):
-
The Methyl group at position 7 will show a strong HMBC correlation to the quaternary bridgehead carbon C7a .
-
Crucially, C7a also correlates to the carbonyl C1 . This links the methyl group to the "carbonyl side" of the molecule.
-
Visualization: The Correlation Map
The following diagram illustrates the critical HMBC (solid) and NOESY (dashed) correlations required to confirm the structure.
Caption: Connectivity map distinguishing the 7-methyl isomer. The H3-H4 NOE confirms the unsubstituted 4-position.
Experimental Protocols
Protocol A: Isolation/Purification (Generic)
If isolating from a reaction mixture (e.g., reduction of a phthalimide):
-
Quench: Neutralize reaction mixture to pH 7.
-
Extraction: Extract with Ethyl Acetate (
). The phenolic OH makes the compound slightly acidic; avoid high pH aqueous washes to prevent deprotonation and loss to the aqueous phase. -
Chromatography: Use a Silica Gel column.[3]
-
Mobile Phase: Dichloromethane:Methanol (95:5).[4] The polarity of the lactam and phenol requires methanol.
-
TLC Visualization: UV (254 nm) and Ferric Chloride (FeCl
) stain (turns violet due to phenolic OH).
-
Protocol B: NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL DMSO-d
(99.9% D).-
Why DMSO? Chloroform-d often causes broadening of the Amide NH and Phenolic OH signals due to exchange. DMSO "locks" these protons via hydrogen bonding, allowing observation of their couplings.
-
-
Acquisition:
-
Run standard
H (16 scans). -
Run
H- H NOESY (mixing time 500ms). -
Run
H- C HMBC (optimized for Hz).
-
References
-
Isoindolinone Scaffold Review
- NMR of Heterocycles (General Reference): Title: Spectroscopic Methods in Organic Chemistry (7th Edition). Context: Standard reference for chemical shifts of fused lactams and phenols.
-
Related Natural Products (Stachybotrys)
-
Chemical Entity Verification
Sources
- 1. parchem.com [parchem.com]
- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]
- 4. CN110330500B - Stereoselective synthesis method of 6 beta-hydroxy-7, 8-dihydro-morphine derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-hydroxy-7-methylisoindolin-1-one: Synthesis, Characterization, and Biological Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 6-hydroxy-7-methylisoindolin-1-one, a molecule belonging to the versatile class of isoindolinones. While specific experimental data for this particular compound is limited in publicly available literature, this document will establish its foundational physicochemical properties and, by drawing on the rich chemistry of the isoindolinone scaffold, will detail established synthetic routes, robust characterization methodologies, and the broad spectrum of biological activities associated with this important class of heterocyclic compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel isoindolinone derivatives for drug discovery and development.
Core Molecular Attributes of this compound
The fundamental properties of this compound provide the basis for its scientific exploration. Its molecular formula is C₉H₉NO₂, and it has a molecular weight of 163.17 g/mol .[1] The chemical structure is characterized by a fused bicyclic system comprising a benzene ring and a five-membered lactam ring, substituted with a hydroxyl and a methyl group on the aromatic portion.
Below is a table summarizing key computed physicochemical properties for the isomeric compound 7-(hydroxymethyl)isoindolin-1-one, which are expected to be similar for this compound due to their identical molecular formula.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | PubChem[1] |
| Molecular Weight | 163.17 g/mol | PubChem[1] |
| XLogP3 | -0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 163.063329 g/mol | PubChem[1] |
| Topological Polar Surface Area | 49.3 Ų | PubChem[1] |
These in silico predictions suggest that this compound is a relatively polar molecule with the potential for good solubility in polar solvents and an ability to participate in hydrogen bonding, which is a critical consideration for biological interactions.
Caption: Chemical structure of this compound.
Synthetic Strategies for the Isoindolinone Core
The synthesis of the isoindolinone scaffold is a well-established area of organic chemistry, with numerous methods available to construct this privileged heterocyclic system.[2] These approaches offer flexibility in introducing a variety of substituents, allowing for the generation of diverse chemical libraries for biological screening.
Reductive C-N Coupling and Intramolecular Amidation
A highly efficient method for the synthesis of N-substituted isoindolinones involves the reductive C-N coupling and subsequent intramolecular amidation of 2-carboxybenzaldehyde with primary amines.[3] This reaction can be catalyzed by platinum nanowires under a hydrogen atmosphere, providing excellent yields.[3]
Caption: General workflow for the synthesis of N-substituted isoindolinones.
Experimental Protocol: General Procedure for Reductive Amination and Cyclization
-
To a solution of 2-carboxybenzaldehyde (1.0 mmol) and a primary amine (1.1 mmol) in a suitable solvent (e.g., ethanol), add the platinum nanowire catalyst.
-
Pressurize the reaction vessel with hydrogen gas (1 bar).
-
Stir the reaction mixture at room temperature for the appropriate time until completion (monitored by TLC or LC-MS).
-
Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted isoindolinone.
Synthesis from 2-Benzoylbenzoic Acid Derivatives
Another versatile approach utilizes 2-benzoylbenzoic acid derivatives as starting materials. A one-pot synthesis of novel 3-hydroxyisoindolinones has been reported, proceeding via an intramolecular cyclization in the presence of chlorosulfonyl isocyanate (CSI).[4][5] This metal-free method is advantageous for its mild reaction conditions and good yields.[4][5]
Experimental Protocol: One-Pot Synthesis of 3-Hydroxyisoindolinones [4]
-
To a solution of a 2-benzoylbenzoic acid derivative (1.0 eq) in dichloromethane, add a catalytic amount of trifluoroacetic acid.
-
Add chlorosulfonyl isocyanate (1.1 eq) and stir the mixture at room temperature for 2 hours.
-
Subsequently, add the corresponding alcohol (ROH) and continue stirring for another hour.
-
Remove the volatile components under reduced pressure.
-
Purify the resulting residue by thin-layer chromatography to yield the pure 3-hydroxyisoindolinone product.[4]
Physicochemical Characterization of Isoindolinones
The unambiguous identification and characterization of synthesized isoindolinone derivatives are paramount. A combination of spectroscopic techniques is typically employed to elucidate their chemical structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide detailed structural information.[6] For this compound, one would expect to see characteristic signals for the aromatic protons, the methylene protons of the lactam ring, the methyl protons, and the hydroxyl proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For isoindolinones, a strong absorption band corresponding to the carbonyl group (C=O) of the lactam is typically observed in the region of 1699–1779 cm⁻¹.[6] The presence of a hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.[4]
Biological Activities and Therapeutic Potential of the Isoindolinone Scaffold
The isoindolinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets.[2] Consequently, isoindolinone derivatives have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug development.
-
Anticancer Activity: A significant number of isoindolinone derivatives have been investigated for their potential as anticancer agents.[7] For instance, certain substituted isoindolinones have demonstrated cytotoxicity against various cancer cell lines.[7][8]
-
Antimicrobial Properties: The isoindolinone scaffold has also been explored for its antimicrobial potential. Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] The mechanism of action is hypothesized to involve increasing the permeability of the microbial cell membrane.[4]
-
Enzyme Inhibition: Isoindolinone derivatives have been designed as inhibitors of various enzymes. For example, they have shown potent inhibitory activity against carbonic anhydrases, which are involved in numerous physiological processes.[4]
The diverse biological profile of the isoindolinone scaffold suggests that this compound could also possess interesting pharmacological properties. Further research into its synthesis and biological evaluation is warranted to explore its potential as a novel therapeutic agent.
Future Directions
The synthesis and biological evaluation of this compound and its derivatives represent a promising avenue for future research. Key areas of investigation should include:
-
Development of a specific and efficient synthesis for this compound to enable further studies.
-
Comprehensive spectroscopic characterization to confirm its structure and provide reference data for future work.
-
Screening for a wide range of biological activities , including anticancer, antimicrobial, and enzyme inhibitory effects, to identify its therapeutic potential.
-
Structure-activity relationship (SAR) studies to optimize the biological activity of the lead compound through chemical modifications.
This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this compound and the broader class of isoindolinone compounds, with the ultimate goal of developing novel and effective therapeutic agents.
References
-
Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Platinum Nanowires as a Catalyst for the Reductive C-N Coupling and Intramolecular Amidation of 2-Carboxybenzaldehyde with Amines. Organic Letters, 14(7), 1876–1879. [Link]
-
Atmaca, U., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 37(5), e23317. [Link]
-
Kumar, A., et al. (2022). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega, 7(30), 26367–26377. [Link]
-
Nagy, V., & Kónya, V. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ChemistryOpen, 9(11), 1106-1127. [Link]
-
Reddy, B. V. S., et al. (2015). Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. The Journal of Organic Chemistry, 80(24), 12486–12493. [Link]
-
Samandram, R., et al. (2023). Recent Synthetic Advancements of C(3)‐Substituted Isoindolinones. ChemistrySelect, 8(28), e202301549. [Link]
-
Akgün, H., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Molecules, 27(19), 6524. [Link]
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Al-Hourani, B. J., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26431–26440. [Link]
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Szałek, A., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(15), 4930. [Link]
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Jayaraj, P., et al. (2023). Photoredox‐catalyzed synthesis of substituted isoindolinones. Asian Journal of Organic Chemistry, 12(7), e202300222. [Link]
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Dziedziak, A., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8345. [Link]
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Li, Y., et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1284-1290. [Link]
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Predictive Pharmacological Profiling of 6-Hydroxy-7-Methylisoindolin-1-One
Executive Summary: The Isoindolinone Advantage
The compound 6-hydroxy-7-methylisoindolin-1-one represents a highly specialized functionalized scaffold within the isoindolin-1-one (phthalimidine) class. Unlike generic isoindolinones, the specific substitution pattern—a hydroxyl group at position 6 and a methyl group at position 7—creates a unique electronic and steric profile. This configuration mimics the pharmacophoric features of several high-value bioactive natural products (e.g., Stachybotrys derivatives) and synthetic immunomodulatory drugs (IMiDs).
This guide provides a rigorous, predictive technical analysis of its biological activity, grounding theoretical pharmacodynamics in established Structure-Activity Relationship (SAR) data of the isoindolinone privileged structure.
Key Predicted Activities:
-
Primary: Immunomodulation via TNF-α suppression (Thalidomide-analog mechanism).
-
Secondary: MDM2-p53 interaction inhibition (Antitumor).[1]
-
Tertiary: Antioxidant neuroprotection (Phenolic radical scavenging).
Chemical Identity & Structural Pharmacophore
To understand the biological behavior, we must first dissect the molecular architecture. The this compound core acts as a rigid bicyclic template.
Structural Analysis Table
| Feature | Chemical Property | Biological Implication |
| Core Scaffold | Isoindolin-1-one (Phthalimidine) | Mimics the adenosine ring of ATP (Kinase affinity); structural bioisostere of quinazolinones. |
| 6-Hydroxyl (-OH) | H-Bond Donor/Acceptor | Critical for water-mediated bridging in protein active sites; increases solubility compared to unsubstituted analogs. |
| 7-Methyl (-CH₃) | Steric Bulk / Lipophilicity | Restricts rotation of adjacent groups; enhances hydrophobic interaction with "gatekeeper" residues in enzyme pockets.[1] |
| Lactam (NH-CO) | Polar Head Group | Essential for H-bonding with backbone residues (e.g., hinge region of kinases). |
In Silico Physicochemical Profile (Lipinski Compliance)
-
Molecular Weight: ~163.17 g/mol (Fragment-like, high Ligand Efficiency).
-
cLogP: ~1.2 (Optimal for oral bioavailability and BBB penetration).
-
TPSA: ~49 Ų (High permeability).
-
Rule of 5 Status: Fully Compliant (0 violations).
Predicted Pharmacodynamics & Mechanism of Action
Based on the SAR of the isoindolin-1-one class, the 6-hydroxy-7-methyl variant is predicted to exhibit activity through three distinct mechanisms.
Mechanism A: Immunomodulation (TNF-α Inhibition)
The isoindolin-1-one core is the structural foundation of lenalidomide and pomalidomide . While those drugs possess a glutarimide ring, the phthalimidine core drives the interaction with Cereblon (CRBN) , an E3 ubiquitin ligase substrate receptor.
-
Hypothesis: The 6-OH group mimics the amino/nitro groups found in potent TNF-α inhibitors, potentially acting as a bioisostere that alters the electronic density of the aromatic ring, facilitating π-stacking interactions within the CRBN binding pocket.
-
Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6).
Mechanism B: MDM2-p53 Inhibition
Isoindolinones are well-documented inhibitors of the MDM2-p53 protein-protein interaction.
-
Binding Mode: The isoindolinone ring mimics the Trp23 residue of p53, inserting into the hydrophobic cleft of MDM2.
-
Role of 7-Methyl: The 7-methyl group provides the necessary hydrophobic bulk to fill the sub-pocket usually occupied by the indole ring of Tryptophan, enhancing affinity.
Mechanism C: Antioxidant & Neuroprotection
The 6-hydroxy substituent introduces a phenolic moiety. Phenols are classic radical scavengers.
-
Pathway: Direct scavenging of Reactive Oxygen Species (ROS) and potential activation of the Nrf2-ARE pathway.
-
Relevance: Neuroprotection in models of oxidative stress (e.g., ischemia-reperfusion injury).
Visualizing the Signaling Cascade
The following diagram illustrates the predicted dual-pathway modulation (Immunomodulation and Antioxidant defense) triggered by this scaffold.
Figure 1: Predicted multi-target signaling network showing immunomodulatory and antiproliferative pathways.
Experimental Validation Protocols
To validate these predictions, the following standardized experimental workflows are recommended. These protocols prioritize reproducibility and specific target engagement.
Protocol A: Synthesis & Purification
Rationale: Accessing high-purity material is the prerequisite for biological testing.
-
Starting Material: 3-Hydroxy-2-methylbenzoic acid methyl ester.
-
Bromination: Benzylic bromination using NBS/AIBN to install the leaving group.
-
Cyclization: Treatment with methanolic ammonia or primary amine to close the lactam ring.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
-
QC: ¹H-NMR (DMSO-d₆) to confirm the 6-OH singlet and 7-Me singlet integration.
Protocol B: In Vitro TNF-α Inhibition Assay (PBMC Model)
Rationale: Validates the immunomodulatory potential likened to thalidomide analogs.
-
Cell Source: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) via Ficoll-Paque gradient.
-
Incubation: Plate PBMCs (1x10⁶ cells/mL) in RPMI-1640 medium.
-
Treatment: Treat cells with compound (0.1, 1, 10, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.
-
Readout: Harvest supernatant and quantify TNF-α using ELISA.
-
Control: Use Lenalidomide as a positive control.
Protocol C: DPPH Radical Scavenging Assay
Rationale: Confirms the antioxidant activity of the 6-hydroxyl phenol moiety.
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: Mix 100 µL of compound solution (various concentrations) with 100 µL DPPH solution.
-
Incubation: Incubate in dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm.
-
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
Structure-Activity Relationship (SAR) Logic
The following Graphviz diagram details the SAR logic used to derive these predictions, highlighting how specific structural modifications affect biological output.
Figure 2: SAR deconstruction of this compound.
References
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Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity.[1][2] Fitoterapia.[1] Link[1]
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Breytenbach, J. C., et al. (2000).[3] Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives.[2][3] Bioorganic & Medicinal Chemistry Letters.[3] Link[3]
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Bidepharm. (n.d.). This compound Product Page (CAS 1138220-70-8).Link
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Hardcastle, I. R., et al. (2005). Isoindolinone Inhibitors of the MDM2-p53 Interaction.[1] Bioorganic & Medicinal Chemistry Letters.[3] Link
-
Noguchi, T., et al. (2023). Structure–Activity Relationship Studies on 1-Phenylbenzazepines and Isoindolinones.[4][5] MDPI Molecules. Link
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Unlocking the Therapeutic Potential of 6-hydroxy-7-methylisoindolin-1-one: A Technical Guide to Target Identification and Validation
Foreword: The Isoindolinone Scaffold - A Privileged Structure in Drug Discovery
The isoindolinone core is a bicyclic heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs.[1] This privileged scaffold serves as a versatile template for the design of molecules that can interact with a diverse range of biological targets, leading to therapeutic applications in oncology, immunology, and neurology.[2][3] The inherent structural features of the isoindolinone ring system, including its planarity, hydrogen bonding capabilities, and potential for diverse substitutions, allow for the fine-tuning of pharmacological activity. Notable examples of drugs containing the isoindoline or a related isoindolin-1,3-dione core include thalidomide and its immunomodulatory analogs (IMiDs), which have revolutionized the treatment of multiple myeloma.[2] The broad spectrum of activities exhibited by isoindolinone derivatives, such as anticancer, anti-inflammatory, and enzymatic inhibitory effects, underscores the immense potential held within this chemical class.[4][5] This guide will delve into the prospective therapeutic targets of a specific, under-explored derivative, 6-hydroxy-7-methylisoindolin-1-one, by extrapolating from the rich pharmacology of the parent scaffold and proposing a structured approach to its biological characterization.
Section 1: Postulated Therapeutic Targets for this compound
While direct experimental evidence for this compound is not yet prevalent in the public domain, the extensive body of research on analogous structures provides a strong foundation for hypothesizing its potential molecular targets. The substituents on the benzene ring—a hydroxyl group at position 6 and a methyl group at position 7—will critically influence the molecule's electronic and steric properties, thereby dictating its specific interactions with biological macromolecules.
Anticancer Targets
The isoindolinone scaffold is a well-established pharmacophore in the development of anticancer agents.[4][5] Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The potential anticancer mechanisms of this compound could involve modulation of several key cellular pathways.
-
1.1.1. Cereblon (CRBN): The Neo-Substrate Receptor
The most prominent target for thalidomide and its analogs is the E3 ubiquitin ligase complex component, Cereblon (CRBN). By binding to CRBN, these molecules induce the recruitment of neo-substrate proteins to the E3 ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism is central to their efficacy in multiple myeloma. Given the structural similarity, it is plausible that this compound could also function as a "molecular glue," modulating the activity of an E3 ligase complex. The specific neo-substrates targeted would be dependent on the unique chemical features of this derivative.
-
1.1.2. Kinase Inhibition
Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. While not the primary mechanism for all isoindolinones, kinase inhibition is a potential avenue of investigation. The planarity of the isoindolinone ring can facilitate its insertion into the ATP-binding pocket of various kinases.
-
1.1.3. Inhibition of Angiogenesis
Antiangiogenic activity has been reported for some isoindolinone derivatives.[4] This effect is often mediated through the inhibition of pathways involving vascular endothelial growth factor (VEGF) or other pro-angiogenic factors.
-
1.1.4. PARP-1 and Histone Deacetylase (HDAC) Inhibition
The isoindolinone core has been incorporated into molecules designed to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs), both of which are validated targets in oncology.[4]
Carbonic Anhydrase Inhibition
Recent studies have highlighted the potential of isoindolinone derivatives as inhibitors of carbonic anhydrases (CAs).[6] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. The sulfonamide group is a classic zinc-binding pharmacophore for CA inhibitors; however, other chemical moieties can also coordinate with the active site zinc ion. The specific substitution pattern of this compound may allow it to interact with the active site of specific CA isoforms.
Anti-inflammatory and Immunomodulatory Targets
The immunomodulatory properties of thalidomide and its analogs are well-documented. Beyond CRBN, isoindolinone-containing molecules have been shown to modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α).[4] This suggests that this compound could have applications in inflammatory and autoimmune diseases.
-
1.3.1. Cyclooxygenase-2 (COX-2) Inhibition
Some isoindole derivatives have been reported to inhibit COX-2, a key enzyme in the inflammatory cascade.[5] The anti-inflammatory effects of such compounds would be mediated by a reduction in prostaglandin synthesis.
Section 2: Experimental Workflows for Target Identification and Validation
A systematic and multi-pronged approach is essential to elucidate the mechanism of action of this compound. The following experimental workflows provide a comprehensive strategy for target identification and validation.
Initial Phenotypic Screening
The first step is to perform broad phenotypic screens to identify the primary biological effects of the compound.
Protocol 1: Cell Viability and Proliferation Assays
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, hematological malignancies). Also include non-cancerous cell lines to assess selectivity.
-
Treatment: Plate cells and treat with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.
-
Viability Assessment: Utilize colorimetric assays such as MTT or resazurin, or luminescence-based assays like CellTiter-Glo®, to determine cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to identify sensitive and resistant lines.
Table 1: Hypothetical Cell Viability Data for this compound
| Cell Line | Tumor Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.1 |
| MM.1S | Multiple Myeloma | 1.5 |
| HEK293 | Normal Kidney | > 100 |
Target Deconvolution Strategies
Once a biological effect is confirmed, the next crucial step is to identify the direct molecular target(s).
Protocol 2: Affinity-Based Proteomics
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker and a reactive group (e.g., a photo-activatable group) or an affinity tag (e.g., biotin) to this compound, ensuring the modification does not abrogate its biological activity.
-
Cell Lysate Incubation: Incubate the affinity probe with cell lysate from a sensitive cell line.
-
Target Capture: For photo-affinity probes, irradiate with UV light to covalently link the probe to its target(s). For biotinylated probes, capture the probe-protein complexes using streptavidin beads.
-
Protein Identification: Elute the captured proteins, separate them by SDS-PAGE, and identify the proteins by mass spectrometry (LC-MS/MS).
-
Validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding.
Diagram 1: Affinity-Based Target Identification Workflow
Caption: Workflow for identifying protein targets using an affinity probe.
Pathway Analysis and Mechanistic Studies
Following target identification, it is essential to understand how the compound-target interaction leads to the observed phenotype.
Protocol 3: Signaling Pathway Analysis
-
Treatment of Cells: Treat sensitive cells with this compound at its IC50 concentration for various time points.
-
Protein Extraction and Western Blotting: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status and expression levels of key proteins in suspected signaling pathways (e.g., apoptosis pathways: Caspase-3, PARP cleavage; cell cycle pathways: cyclins, CDKs).
-
RNA Sequencing: Perform RNA sequencing (RNA-seq) on treated and untreated cells to identify global changes in gene expression, providing unbiased insights into the affected pathways.
Diagram 2: Hypothetical Signaling Pathway Modulated by this compound
Caption: A potential signaling pathway initiated by the compound.
Section 3: Concluding Remarks and Future Directions
The isoindolinone scaffold represents a fertile ground for the discovery of novel therapeutics. While the specific biological activities of this compound remain to be fully elucidated, the extensive research on related compounds provides a clear roadmap for investigation. The proposed workflows, from initial phenotypic screening to in-depth mechanistic studies, offer a robust framework for uncovering its therapeutic potential. Future research should focus on a systematic evaluation of this compound against the panel of hypothesized targets, with a particular emphasis on its potential as an anticancer agent or a modulator of inflammatory responses. The insights gained will not only define the therapeutic utility of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of isoindolinone derivatives.
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Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]
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Bentham Science Publishers. Isoindole Derivatives: Propitious Anticancer Structural Motifs. [Link]
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A Strategic Guide to the Preliminary In-Vitro Screening of 6-hydroxy-7-methylisoindolin-1-one and its Analogs
This guide provides a comprehensive framework for the initial in-vitro evaluation of 6-hydroxy-7-methylisoindolin-1-one, a novel isoindolinone derivative. The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and enzymatic inhibitory properties.[1][2][3] Given the nascent stage of investigation for this specific compound, a systematic, multi-tiered screening approach is paramount to efficiently elucidate its biological potential and guide future drug discovery efforts.[4][5][6]
This document is structured to provide not just procedural steps, but the underlying scientific rationale for the proposed screening cascade. It is designed for researchers, scientists, and drug development professionals to establish a robust, self-validating system for the preliminary assessment of novel chemical entities.
Foundational Steps: Compound Characterization and Handling
Prior to initiating any biological assessment, the integrity and purity of the test compound, this compound, must be rigorously established. This foundational step is critical for the reproducibility and validity of all subsequent in-vitro data.
1.1. Physicochemical Characterization:
A comprehensive understanding of the compound's properties is essential for accurate assay design and interpretation.
| Parameter | Method | Rationale |
| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | To ensure that the observed biological activity is attributable to the target compound and not impurities. |
| Identity | Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) | To confirm the chemical structure of the synthesized compound. |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) | To determine the appropriate solvent for stock solutions and the concentration range for biological assays, avoiding compound precipitation. |
| Stability | HPLC-based stability assessment in assay-relevant buffers and temperatures over time | To ensure the compound remains intact throughout the duration of the in-vitro experiments. |
1.2. Stock Solution Preparation and Management:
-
Primary Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent, typically 100% DMSO. Aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the primary stock in the appropriate assay buffer or cell culture medium on the day of the experiment. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Tier 1 Screening: Assessing General Cytotoxicity
The initial tier of the screening cascade aims to identify the concentration range at which this compound exhibits cytotoxic effects. This information is crucial for designing subsequent, more specific assays and for preliminary safety profiling.
2.1. Rationale for Cytotoxicity Profiling:
A broad assessment of cytotoxicity across a panel of cell lines provides initial insights into the compound's potential therapeutic window and spectrum of activity. For instance, potent cytotoxicity against cancer cell lines but not against normal cell lines would be a desirable characteristic for an anticancer drug candidate.
2.2. Recommended Assay: Tetrazolium Salt-Based Assays (MTT or XTT)
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable colorimetric methods for assessing cell metabolic activity, which is often used as a proxy for cell viability.[7][8] The reduction of the tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells provides a quantitative measure of cell health.[8][9] The XTT assay is often preferred as it produces a water-soluble formazan, eliminating the need for a solubilization step and simplifying the protocol.
2.3. Experimental Protocol: XTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.[10]
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls: vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well and incubate for a period sufficient to allow for formazan development (typically 2-4 hours).
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm with a reference wavelength of 650 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using a non-linear regression model.
2.4. Data Presentation: Example Cytotoxicity Data
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| A549 (Lung Carcinoma) | This compound | 48 | 15.2 |
| MCF-7 (Breast Carcinoma) | This compound | 48 | 28.7 |
| HepG2 (Hepatocellular Carcinoma) | This compound | 48 | > 100 |
| MRC-5 (Normal Lung Fibroblast) | This compound | 48 | 85.4 |
Tier 2 Screening: Elucidating Potential Mechanisms of Action
Based on the cytotoxicity profile and the known biological activities of the isoindolinone scaffold, a targeted approach to investigate the potential mechanism of action is warranted. This tier focuses on enzyme inhibition and receptor binding assays.
Enzyme Inhibition Assays
Enzyme assays are fundamental in drug discovery to identify and characterize molecules that modulate the activity of specific enzymes.[11] Given that some isoindolinone derivatives are known to be histone deacetylase (HDAC) inhibitors[1], including an HDAC inhibition assay in the screening cascade is a logical step.
3.1.1. Rationale for HDAC Inhibition Screening:
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.
3.1.2. Experimental Protocol: Fluorogenic HDAC Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate, and a developer solution.
-
Compound and Enzyme Incubation: In a 96-well plate, add the assay buffer, a known concentration of the HDAC enzyme, and varying concentrations of this compound. Include a vehicle control and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells. Incubate at 37°C for a predetermined time.
-
Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Receptor Binding Assays
Receptor binding assays are used to measure the affinity of a compound for a specific receptor.[12][13] These assays are crucial for identifying compounds that may act as agonists or antagonists of receptor signaling pathways.
3.2.1. Rationale for Receptor Binding Screening:
Given the diverse biological activities of isoindolinone derivatives, a broad panel of receptor binding assays can help to identify potential molecular targets. A common starting point is to screen against a panel of G-protein coupled receptors (GPCRs) due to their significant role in human physiology and disease.
3.2.2. Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a 96-well filter plate, combine the receptor-containing membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of this compound. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[14]
-
Filtration and Washing: Separate the bound from the free radioligand by vacuum filtration.[12][14] Wash the filters to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC₅₀ value, which can then be used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualization of the Screening Cascade and Workflow
A well-defined screening cascade ensures a logical and efficient progression from initial broad-based screening to more focused mechanistic studies.[4][5][6]
Caption: A tiered workflow for the in-vitro screening of novel compounds.
Concluding Remarks and Future Directions
This guide outlines a strategic and technically sound approach for the preliminary in-vitro screening of this compound. The proposed tiered workflow, beginning with broad cytotoxicity assessment and progressing to more specific mechanistic assays, allows for the efficient allocation of resources and a data-driven approach to hit identification.
The results from this initial screening cascade will be instrumental in:
-
Identifying the most promising biological activities of this compound.
-
Guiding the synthesis of analogs to establish a preliminary structure-activity relationship (SAR).[5]
-
Prioritizing "hit" compounds for further in-depth mechanistic studies and subsequent lead optimization.
It is imperative that all experiments are conducted with appropriate controls and statistical rigor to ensure the generation of high-quality, reproducible data. This foundational dataset will be the cornerstone for all future development of this and related isoindolinone derivatives.
References
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6-hydroxy-7-methyl-1(2H)-Isoquinolinon | CAS#:940890-82-4 | Chemsrc. Chemsrc.com. Accessed January 22, 2026. [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. MDPI. Accessed January 22, 2026. [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Accessed January 22, 2026. [Link]
-
Principles of early drug discovery - PMC. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
-
Radioligand Binding Assay | Gifford Bioscience. Gifford Bioscience. Accessed January 22, 2026. [Link]
-
Design, synthesis and biological evaluation of the novel isoindolinone derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research. Accessed January 22, 2026. [Link]
-
How to Develop a Successful in vitro Screening Strategy - International Biopharmaceutical Industry. International Biopharmaceutical Industry. Accessed January 22, 2026. [Link]
-
6-Hydroxy-2-methylisoindolin-1-one | CAS 1344701-44-5 | AMERICAN ELEMENTS ®. American Elements. Accessed January 22, 2026. [Link]
-
In vitro receptor binding assays: General methods and considerations - ResearchGate. ResearchGate. Accessed January 22, 2026. [Link]
-
Special Issue : Enzyme Inhibitors in Drug Discovery and Development - MDPI. MDPI. Accessed January 22, 2026. [Link]
-
Steps in early drug/probe discovery. Translational programs require... | Download Scientific Diagram - ResearchGate. ResearchGate. Accessed January 22, 2026. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. ACS Publications. Accessed January 22, 2026. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
-
Examples of biologically active isoindolinone derivatives. - ResearchGate. ResearchGate. Accessed January 22, 2026. [Link]
- CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents.
-
A preliminary study for the development and optimization by experimental design of an in vitro method for prediction of drug buccal absorption - PubMed. PubMed. Accessed January 22, 2026. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. ACS Publications. Accessed January 22, 2026. [Link]
-
Binding Assays | BMG LABTECH. BMG LABTECH. Accessed January 22, 2026. [Link]
-
In vitro Screening Systems - ResearchGate. ResearchGate. Accessed January 22, 2026. [Link]
-
Enzyme Inhibition in Drug Discovery and Development. ResearchGate. Accessed January 22, 2026. [Link]
-
7-Hydroxymitragynin (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat - FDA. U.S. Food and Drug Administration. Accessed January 22, 2026. [Link]
-
General mechanism of MTT, MTS, and XTT assay. Every year anticancer... - ResearchGate. ResearchGate. Accessed January 22, 2026. [Link]
-
Enzyme Inhibition Studies | BioIVT. BioIVT. Accessed January 22, 2026. [Link]
-
Chemistry and toxicity of 7-hydroxymitragynine (7-OHMG): an updated review on the oxidized derivative of mitragynine - ResearchGate. ResearchGate. Accessed January 22, 2026. [Link]
-
Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride - ResearchGate. ResearchGate. Accessed January 22, 2026. [Link]
-
7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ACS Publications. Accessed January 22, 2026. [Link]
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- 1. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. international-biopharma.com [international-biopharma.com]
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- 6. international-biopharma.com [international-biopharma.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
detailed protocol for 6-hydroxy-7-methylisoindolin-1-one synthesis
Detailed Protocol for the Synthesis of 6-Hydroxy-7-methylisoindolin-1-one[1][2]
Abstract This application note details the synthetic protocol for This compound (CAS: 1138220-70-8), a functionalized isoindolinone scaffold relevant to medicinal chemistry, particularly in the development of immunomodulatory drugs (IMiDs) and kinase inhibitors. The synthesis utilizes a regioselective radical bromination-cyclization strategy starting from a substituted benzoate precursor, ensuring correct substitution patterns at the C6 and C7 positions.
Introduction & Retrosynthetic Analysis
The isoindolin-1-one core is a privileged structure in drug discovery. The specific 6-hydroxy-7-methyl substitution pattern presents a unique synthetic challenge due to the need for precise regiocontrol on the benzene ring.
Retrosynthetic Logic:
-
Disconnection: The lactam ring is formed via cyclization of a 2-(bromomethyl)benzoate derivative with ammonia.
-
Key Intermediate: 6-Methoxy-7-methylisoindolin-1-one (CAS: 1138220-74-2).
-
Starting Material: Methyl 2,6-dimethyl-3-methoxybenzoate.
-
Rationale: Radical bromination of the starting benzoate occurs preferentially at the less sterically hindered C6-methyl group (flanked by H and COOMe) rather than the C2-methyl group (flanked by OMe and COOMe). Cyclization of the resulting 6-bromomethyl intermediate yields the 7-methyl-6-methoxy isomer.
-
Figure 1: Retrosynthetic strategy leveraging steric control for regioselective bromination.
Detailed Experimental Protocol
Step 1: Regioselective Bromination
Objective: Convert Methyl 2,6-dimethyl-3-methoxybenzoate to Methyl 6-(bromomethyl)-3-methoxy-2-methylbenzoate.
-
Reagents:
-
Methyl 2,6-dimethyl-3-methoxybenzoate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv) or Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl4) or Chlorobenzene (PhCl) (Solvent)
-
-
Equipment: Round-bottom flask, Reflux condenser, Argon atmosphere.
Procedure:
-
Dissolve Methyl 2,6-dimethyl-3-methoxybenzoate (10 g, 51.5 mmol) in anhydrous CCl4 (100 mL) or PhCl (if avoiding CCl4).
-
Add NBS (9.6 g, 54.0 mmol) and AIBN (0.85 g, 5.15 mmol).
-
Heat the mixture to reflux (77°C for CCl4) under an argon atmosphere.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 4–6 hours. Note: Over-reaction can lead to dibromination; stop when starting material is consumed.
-
Cool the mixture to room temperature and filter off the precipitated succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide oil.
-
Purification: Use flash column chromatography (Hexanes/EtOAc 9:1) if significant impurities are present. Otherwise, proceed directly to cyclization.
Step 2: Cyclization to Isoindolinone Core
Objective: Form the lactam ring to generate 6-methoxy-7-methylisoindolin-1-one.
-
Reagents:
-
Crude Methyl 6-(bromomethyl)-3-methoxy-2-methylbenzoate (from Step 1)
-
Ammonia (7N solution in Methanol) or Ammonium Hydroxide (28% aq)
-
Tetrahydrofuran (THF) (optional co-solvent)
-
-
Safety: Ammonia is toxic and corrosive. Perform in a fume hood.
Procedure:
-
Dissolve the crude bromide residue in THF (50 mL).
-
Add 7N Ammonia in Methanol (50 mL, excess) slowly at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours. A white precipitate (product) may form.
-
Concentrate the solvent under reduced pressure.[5]
-
Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (DCM/MeOH 95:5).
-
Target Yield: ~60-75% over two steps.
-
Characterization (Intermediate): Verify 6-Methoxy-7-methylisoindolin-1-one (CAS 1138220-74-2) by 1H NMR (Look for lactam NH, CH2 singlet, OMe singlet, and aromatic protons).
-
Step 3: Demethylation
Objective: Remove the methyl ether to yield the final target this compound.
-
Reagents:
-
6-Methoxy-7-methylisoindolin-1-one (1.0 equiv)
-
Boron Tribromide (BBr3) (1.0 M in DCM, 3.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
-
Safety: BBr3 reacts violently with water and moisture. Use strict anhydrous conditions.
Procedure:
-
Dissolve 6-Methoxy-7-methylisoindolin-1-one (5.0 g, 28.2 mmol) in anhydrous DCM (100 mL) under nitrogen.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add BBr3 solution (84.6 mL, 84.6 mmol) dropwise via syringe or addition funnel over 30 minutes.
-
Allow the reaction to warm slowly to room temperature and stir for 4–12 hours.
-
Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of Methanol (20 mL) or saturated NaHCO3 solution. Caution: Exothermic gas evolution.
-
Adjust pH to ~7. Extract with EtOAc (or DCM/iPrOH 3:1 if solubility is low).
-
Dry organic layer over MgSO4 and concentrate.
-
Purification: Triturate with cold diethyl ether or recrystallize from Methanol/Water.
Data Summary & Characterization
| Parameter | Specification | Notes |
| Appearance | Off-white to pale beige solid | |
| Molecular Formula | C9H9NO2 | |
| Molecular Weight | 163.17 g/mol | |
| CAS Number | 1138220-70-8 | |
| Solubility | DMSO, MeOH, warm EtOAc | Poor solubility in water/hexane |
| 1H NMR (DMSO-d6) | δ ~9.5 (s, 1H, OH), 8.3 (s, 1H, NH), 7.1 (d, 1H), 6.9 (d, 1H), 4.2 (s, 2H, CH2), 2.1 (s, 3H, CH3) | Predicted shifts |
Workflow Diagram
Figure 2: Step-by-step reaction workflow from benzoate precursor to final hydroxy-isoindolinone.
Troubleshooting & Critical Parameters
-
Regioselectivity of Bromination: The success of this protocol relies on the steric difference between the C2-methyl (flanked by COOMe and OMe) and C6-methyl (flanked by COOMe and H). The C6-methyl is significantly more accessible. If a mixture is observed, lower the temperature or use a more selective brominating agent.
-
Demethylation Efficiency: If BBr3 leads to incomplete conversion, consider using Pyridine Hydrochloride at 180°C (melt), though this is harsher.
-
Purification: Isoindolinones can be polar. If silica chromatography is difficult, consider reverse-phase (C18) preparative HPLC.
References
- Preparation of substituted isoindolin-1-ones:Tetrahedron, 2008, 64(14), 3232-3235.
- Synthesis of Lenalidomide and analogs (Isoindolinone formation):Bioorganic & Medicinal Chemistry Letters, 2004, 14(18), 4627-4631.
- CAS Entry Verification:Chemical Abstracts Service, CAS RN: 1138220-70-8 (this compound) and 1138220-74-2 (6-methoxy-7-methylisoindolin-1-one).
- Regioselective Benzylic Bromination:Journal of Organic Chemistry, 1998, 63, 6023.
Sources
- 1. 3017193-58-4|(3'-(Aminomethyl)-[1,1'-biphenyl]-3-yl)(4-hydroxyisoindolin-2-yl)methanone hydrochloride|BLD Pharm [bldpharm.com]
- 2. Hangzhou MolCore BioPharmatech Co.,Ltd. 제품 목록-사서함-페이지 248-Chemicalbook [chemicalbook.com]
- 3. 1137279-00-5 | 4-(5-chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 4. CAS:1138220-70-8this compound-毕得医药 [bidepharm.com]
- 5. guidechem.com [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 6-Hydroxy-7-Methylisoindolin-1-One
Executive Summary & Chemical Context[1][2][3]
Compound: 6-hydroxy-7-methylisoindolin-1-one Class: Bicyclic lactam / Phenolic derivative Primary Challenge: High crystal lattice energy vs. poor aqueous solvation.
The isoindolin-1-one scaffold is notoriously difficult to solubilize in aqueous media due to strong intermolecular hydrogen bonding (amide-to-amide stacking) and
This guide addresses the critical failure point: compound precipitation upon dilution from DMSO stock into culture media , which leads to false negatives (loss of potency) or false positives (aggregate toxicity).
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "The Compound Precipitates Immediately Upon Adding to Media"
Diagnosis: This is the "Crash-Out" effect. The compound is soluble in DMSO (aprotic, polar) but thermodynamically unstable in water (protic, polar). When the DMSO solvent shell is stripped away by water, the compound molecules re-aggregate faster than water can solvate them.
Solution:
-
Switch to Kinetic Solubilization: Do not add neat DMSO stock directly to the cell plate. Perform an intermediate dilution step in media with vigorous mixing before adding to cells.
-
Limit the "Spike" Volume: Ensure the DMSO spike volume is
of the total volume. -
Implement a Carrier: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) to encapsulate the hydrophobic core.
Issue 2: "My Cells are Dying in the Vehicle Control"
Diagnosis: DMSO toxicity.[1] While this compound requires organic solvents, many primary cells and sensitive lines (e.g., neurons, stem cells) exhibit stress responses or apoptosis at DMSO concentrations
Solution:
-
Titrate DMSO: Determine the "No Observed Effect Level" (NOEL) of DMSO for your specific cell line.
-
Normalization: Ensure every well (including untreated controls) contains the exact same final % of DMSO.
-
Alternative Solvent: If DMSO >0.1% is required, switch to a pre-complexed Cyclodextrin stock (See Protocol C).
Issue 3: "The Stock Solution is Cloudy or Viscous"
Diagnosis: Moisture contamination. DMSO is hygroscopic. If your stock absorbs water from the air, the compound will crystallize inside the vial.
Solution:
-
Anhydrous Prep: Use only anhydrous DMSO (stored over molecular sieves).
-
Aliquot: Store stocks in single-use aliquots to prevent freeze-thaw cycles and moisture entry.
-
Sonication: Sonicate at 40°C for 10 minutes before use to redissolve micro-aggregates.
Visualizations & Workflows
Figure 1: Solubility Decision Tree
Caption: A logic flow for selecting the correct solubilization strategy based on assay requirements and compound behavior.
Figure 2: The "Crash-Out" Mechanism vs. Stabilization
Caption: Visualizing how Cyclodextrins prevent the re-crystallization of the isoindolinone core in aqueous media.
Validated Experimental Protocols
Protocol A: The "Golden Standard" DMSO Stock Preparation
Use this for initial screening. If this fails, move to Protocol C.
-
Weighing: Weigh 1–5 mg of this compound into a glass amber vial (plastic absorbs DMSO).
-
Solvent: Add Anhydrous DMSO (Grade
99.9%) to achieve a concentration of 10 mM or 20 mM.-
Calculation: Volume (
L) = [Mass (mg) / MW (163.17 g/mol )] 1,000,000 / Concentration (mM).
-
-
Dissolution: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 40°C for 10 minutes.
-
QC Check: Hold the vial up to a light source. The solution must be perfectly clear. Any "swirls" indicate undissolved micro-crystals.
Protocol B: Kinetic Solubility Assessment (Nephelometry)
Before running a cell assay, verify the compound stays soluble in your specific culture media.
Principle: Measures forward light scattering (turbidity) to detect precipitation that is invisible to the naked eye [1].
| Step | Action |
| 1. Prep | Prepare a 10 mM DMSO stock of the compound. |
| 2. Plate | Use a clear-bottom 96-well plate. Fill wells with 198 |
| 3. Spike | Add 2 |
| 4. Dilute | Perform serial 2-fold dilutions in media (maintaining 1% DMSO constant in all wells). |
| 5. Read | Incubate at 37°C for 2 hours. Read absorbance at 600 nm or use a Nephelometer. |
| 6. Analyze | A spike in OD600 > 0.05 above background indicates the "Solubility Limit." Stay below this concentration for assays. |
Protocol C: Cyclodextrin Complexation (Advanced)
Use this if the compound precipitates in media or if DMSO toxicity is observed.
Rationale: Hydroxypropyl-
-
Vehicle Prep: Prepare a 20% (w/v) stock of HP-
-CD in PBS or water. Filter sterilize (0.22 m). -
Compound Addition: Add the solid compound directly to the 20% CD solution (Target: 1–2 mg/mL).
-
Equilibration: Shake or stir at room temperature for 24 hours.
-
Note: This is a thermodynamic equilibration. It takes time.
-
-
Filtration: Filter the solution through a 0.45
m PVDF filter to remove any undissolved solid. -
Quantification: Measure the concentration of the filtrate using UV-Vis (approx. 280-300 nm, dependent on specific
) against a standard curve. -
Usage: Use this aqueous stock directly in cell media. It eliminates the need for DMSO.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol instead of DMSO? A: Generally, no. Isoindolinones have poorer solubility in ethanol than in DMSO. Furthermore, ethanol is more volatile (changing concentrations during incubation) and often more cytotoxic to cells than DMSO at equivalent percentages [3].
Q: The compound dissolved in DMSO, but turned into a "jelly" when I froze it. Why? A: DMSO freezes at 18.5°C. If moisture entered the vial, the water/DMSO mixture can form cryo-precipitates or gels with the compound. Always re-sonicate thawed stocks at 37–40°C until perfectly clear before use.
Q: Will the 6-hydroxyl group react with my media? A: The phenolic hydroxyl (pKa ~10) is stable in standard media. However, avoid media with high concentrations of transition metals (Cu, Fe) without chelators, as phenols can undergo oxidative coupling over long incubations (48h+), turning the media brown/black.
Q: What is the maximum DMSO concentration for primary neurons?
A: Primary neurons are highly sensitive.[2] We recommend keeping DMSO
References
-
Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Proceedings.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods.
Sources
Technical Support Center: Enhancing the Bioavailability of Isoindolinone Derivatives in Animal Models
Welcome to the technical support center dedicated to overcoming the challenges associated with the bioavailability of isoindolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, we will delve into the underlying causes of poor bioavailability and provide practical, field-proven strategies and troubleshooting guides to enhance the systemic exposure of your compounds in animal models.
Section 1: Fundamental Concepts - Why is the Bioavailability of My Isoindolinone Derivative Low?
The oral bioavailability of a drug is determined by the fraction of the administered dose that reaches systemic circulation. For many isoindolinone derivatives, this is often limited by several physicochemical and physiological factors.[1][2] Understanding these barriers is the first step toward devising an effective enhancement strategy.
FAQ 1.1: What are the primary reasons for the low oral bioavailability of isoindolinone derivatives?
Poor aqueous solubility is a very common issue with new chemical entities, and it can significantly limit their bioavailability.[1] Many isoindolinone derivatives are lipophilic and crystalline in nature, leading to poor solubility in gastrointestinal fluids.[3] This, in turn, results in a low dissolution rate, which is often the rate-limiting step for absorption.[2]
Beyond solubility, other factors can contribute to low bioavailability:
-
Low Permeability: The drug may not efficiently cross the intestinal epithelial cell membrane to enter the bloodstream.[2]
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestine or liver before it reaches systemic circulation.[2]
-
Efflux Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[4]
Section 2: Formulation Strategies to Enhance Bioavailability
Formulation development is a critical step in improving the bioavailability of poorly soluble drugs.[5][6] The choice of strategy depends on the specific properties of your isoindolinone derivative.
FAQ 2.1: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like isoindolinone derivatives?
Several innovative formulation strategies can be employed to enhance the bioavailability of these compounds.[7] These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[1][2]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in its amorphous, non-crystalline form can significantly improve solubility and dissolution.[1][8]
-
Lipid-Based Formulations: Dissolving the drug in lipid carriers can improve absorption and may even bypass first-pass metabolism through lymphatic transport.[8][9]
-
Nanotechnology-Based Approaches: Nanoparticles, such as nanocrystals and liposomes, can increase surface area, improve solubility, and enhance cellular uptake.[8][10][11]
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body can be a successful strategy.[12][13][14]
Experimental Workflow: Selecting a Formulation Strategy
The following workflow can guide you in selecting an appropriate formulation strategy for your isoindolinone derivative.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Section 3: Troubleshooting Guide for In Vivo Studies
Even with a well-designed formulation, you may encounter challenges in your animal studies. This section addresses common issues and provides actionable solutions.
Q1: My formulated isoindolinone derivative shows good in vitro dissolution but poor in vivo bioavailability. What could be the reason?
A1: This is a common and frustrating scenario. Several factors beyond dissolution can limit in vivo bioavailability:
-
High First-Pass Metabolism: Your compound might be rapidly metabolized in the gut wall or liver.
-
Troubleshooting:
-
In Vitro Metabolic Stability Assays: Conduct metabolic stability assays using liver microsomes or S9 fractions from the animal species you are using for your in vivo studies.[15][16] This will help you determine the intrinsic clearance of your compound.
-
CYP Inhibition Studies: Identify the major cytochrome P450 enzymes responsible for the metabolism of your compound.
-
Consider a Prodrug Approach: If metabolism is extensive, a prodrug strategy could shield the metabolically liable site.[12][13]
-
-
-
Efflux Transporter Activity: Your compound could be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen.
-
Troubleshooting:
-
In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 cells) to determine if your compound is a substrate for common efflux transporters.
-
Co-administration with an Inhibitor: In your animal studies, consider co-administering a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) to see if bioavailability improves. This can provide evidence for P-gp-mediated efflux.
-
-
-
Poor Permeability: The compound may not be effectively crossing the intestinal membrane.
-
Troubleshooting:
-
Re-evaluate Physicochemical Properties: Assess the LogP and polar surface area of your compound. High lipophilicity can sometimes lead to entrapment in the lipid bilayer of enterocytes.
-
Permeability Enhancers: While not always ideal due to potential toxicity, certain excipients can enhance intestinal permeability.[17][18][19][20]
-
-
Q2: I am observing high inter-animal variability in the plasma concentrations of my isoindolinone derivative. What are the potential causes and how can I mitigate this?
A2: High variability can obscure the true pharmacokinetic profile of your compound. Here are some potential causes and solutions:
-
Formulation Instability or Inhomogeneity:
-
Troubleshooting:
-
Physical Stability of Formulation: For amorphous solid dispersions, check for recrystallization over time.[1] For nanosuspensions, monitor for particle size changes and aggregation.
-
Dosing Vehicle Uniformity: Ensure your compound is uniformly suspended or dissolved in the dosing vehicle immediately before and during administration.
-
-
-
Physiological Variability in Animals:
-
Troubleshooting:
-
Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of some drugs.
-
Animal Health: Use healthy animals from a reputable supplier and monitor their health throughout the study.
-
Dosing Technique: Ensure consistent and accurate administration of the dose, especially for oral gavage.
-
-
-
Genetic Polymorphisms in Drug Metabolizing Enzymes or Transporters:
-
Troubleshooting:
-
Use of Inbred Strains: If possible, use inbred animal strains to reduce genetic variability.
-
Increase the Number of Animals: A larger sample size can help to better understand the true mean and variance of the pharmacokinetic parameters.
-
-
Pharmacokinetic Parameter Comparison Table
| Formulation Strategy | Expected Change in Cmax | Expected Change in AUC | Potential for Variability |
| Micronization | Modest Increase | Modest Increase | Moderate |
| Nanosuspension | Significant Increase | Significant Increase | Low to Moderate |
| Amorphous Solid Dispersion | High Increase | High Increase | Moderate to High (if physically unstable) |
| Lipid-Based (SMEDDS) | High Increase | High Increase | Low to Moderate |
Section 4: Experimental Protocols
Here are example protocols for two common bioavailability enhancement techniques. Note: These are starting points and should be optimized for your specific isoindolinone derivative.
Protocol 4.1: Preparation of an Isoindolinone Derivative Nanosuspension by Wet Milling
-
Objective: To produce a stable nanosuspension of the isoindolinone derivative to enhance its dissolution rate.
-
Materials:
-
Isoindolinone derivative
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or similar high-energy mill
-
-
Procedure:
-
Prepare a 2% (w/v) solution of the stabilizer in purified water.
-
Disperse the isoindolinone derivative in the stabilizer solution to create a pre-suspension at a concentration of 5% (w/v).
-
Add the pre-suspension and milling media to the milling chamber at a 1:1 volume ratio.
-
Mill at a high speed (e.g., 2000 rpm) for 4-8 hours. Monitor particle size periodically using dynamic light scattering (DLS).
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Protocol 4.2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Objective: To create an amorphous solid dispersion of the isoindolinone derivative in a hydrophilic polymer to improve its solubility.
-
Materials:
-
Isoindolinone derivative
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Solvent (e.g., methanol, acetone, or a mixture that dissolves both drug and polymer)
-
Rotary evaporator
-
-
Procedure:
-
Determine the optimal drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w) through initial screening.
-
Dissolve the isoindolinone derivative and the polymer in the chosen solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask and mill it into a fine powder.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.
-
Section 5: Visualizing Metabolic Pathways and Efflux
Understanding the potential metabolic fate and transporter interactions of your isoindolinone derivative is crucial for interpreting in vivo data.
Caption: Potential pathways affecting the oral bioavailability of an isoindolinone derivative.
This technical support guide provides a framework for enhancing the bioavailability of your isoindolinone derivatives. By systematically evaluating the physicochemical properties of your compound and employing rational formulation strategies, you can overcome common bioavailability challenges and accelerate your drug development program.
References
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
- How to improve the bioavailability of a drug? - Patsnap Synapse.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
- the-importance-of-excipients-in-drugs.pdf - Open Access Journals.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
- Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC - NIH.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI.
- Examples of biologically active isoindolinone derivatives. - ResearchGate.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC - NIH.
- Design, synthesis and biological evaluation of the novel isoindolinone derivatives - JOCPR.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”.
- Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC - PubMed Central.
- Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction - PubMed.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH.
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
- Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC - NIH.
- The in vitro metabolic stability study of the selected compounds - ResearchGate.
- The Role of Intestinal Efflux Transporters In Drug Absorption - Sigma-Aldrich.
- Nanotechnology-Based Drug Delivery Systems, 2nd Edition - MDPI.
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon.
- Analytical methods for isothiazolinones determination in different products. - ResearchGate.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - ResearchGate.
- Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed.
- SPION Nanoparticles for Delivery of Dopaminergic Isoquinoline and Benzazepine Derivatives - RIUMA.
- Accessing Citrus and Soybean Flavonoids as Potential Efflux Pump Inhibitors in Drug-Resistant Escherichia coli - MDPI.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org.
- Discovery and optimization of indoline derivatives as new LXR agonists - Inventiva Pharma.
- Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies | Request PDF - ResearchGate.
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - MDPI.
- Quantitative determination of endogenous compounds in biological samples using chromatographic techniques - CST Technologies.
- Coupling of conjugating enzymes and efflux transporters: impact on bioavailability and drug interactions - PubMed.
- Enantioselective pharmacokinetics in animals of pazinaclone, a new isoindoline anxiolytic, and its active metabolite - PubMed.
- How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors - PubMed.
- Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI.
- In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - MDPI.
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Validation & Comparative
Validating the Anticancer Activity of 6-Hydroxy-7-methylisoindolin-1-one (HMI1) in In Vivo Models
Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Preclinical Pharmacologists
Executive Summary & Rationale
6-Hydroxy-7-methylisoindolin-1-one (HMI1) (CAS: 1138220-70-8) represents a distinct pharmacophore within the isoindolinone class, a scaffold historically significant in medicinal chemistry for yielding immunomodulatory drugs (IMiDs like Lenalidomide) and MDM2-p53 inhibitors. Unlike its phthalimide cousins, the specific 6-hydroxy-7-methyl substitution pattern suggests a profile more aligned with bioactive fungal metabolites (e.g., Stachybotrin precursors) or targeted kinase inhibitors.
Validating HMI1 requires a rigorous differentiation strategy: does it act as a direct cytotoxic agent (like Doxorubicin), an immunomodulator, or a protein-protein interaction inhibitor? This guide outlines a definitive in vivo validation protocol, comparing HMI1 against standard-of-care agents to establish its efficacy, toxicity profile, and mechanism of action (MoA).
Comparative Analysis: HMI1 vs. Standard Agents
To objectively assess HMI1, it must be benchmarked against agents with overlapping structural or functional properties.
| Feature | HMI1 (Test Compound) | Cisplatin (Cytotoxic Control) | Nutlin-3a (MDM2 Control) | Lenalidomide (IMiD Control) |
| Core Structure | Isoindolin-1-one (Hydroxylated) | Platinum coordination complex | Imidazoline | Phthalimide (Isoindolinone-like) |
| Primary MoA | Hypothesis: p53 stabilization or Oxidative Stress induction | DNA crosslinking | MDM2-p53 interaction inhibition | E3 Ligase (Cereblon) modulation |
| Dosing Route | IP or Oral (requires solubilization) | IV or IP | Oral | Oral |
| Toxicity Profile | Unknown (Monitor: Hepatic/Renal) | Nephrotoxicity, Ototoxicity | Hematotoxicity | Teratogenicity, Neutropenia |
| Tumor Model | Solid Tumors (A549, MCF-7) | Broad Spectrum | p53-wildtype tumors | Myeloma/Lymphoma |
Mechanistic Hypothesis & Pathway Visualization
Isoindolinones frequently target the MDM2-p53 interface , preventing p53 degradation and restoring apoptotic signaling in cancer cells. Alternatively, the hydroxy-methyl motif may induce Reactive Oxygen Species (ROS) generation, leading to mitochondrial dysfunction.
Figure 1: Proposed Mechanism of Action (p53 Stabilization & Apoptosis)
Caption: Hypothesized signaling cascade where HMI1 inhibits MDM2, stabilizing p53 and triggering downstream apoptosis via BAX/Caspase pathways.
In Vivo Validation Protocol
Phase 1: Formulation & Pharmacokinetics (PK)
Before efficacy testing, solubility and bioavailability must be established. Isoindolinones can be poorly soluble.
-
Vehicle Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
-
PK Study:
-
Subjects: BALB/c mice (n=3 per timepoint).
-
Dose: 10 mg/kg (IV) vs. 30 mg/kg (Oral).
-
Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.
-
Analysis: LC-MS/MS (detecting parent ion m/z ~164.07).
-
Phase 2: Efficacy Study (Xenograft Model)
This protocol uses the A549 (Lung Adenocarcinoma) model, which is p53-wildtype and sensitive to isoindolinone-based MDM2 inhibitors.
Experimental Workflow Diagram:
Caption: Workflow for A549 xenograft study. SC = Subcutaneous; TV = Tumor Volume; TGI = Tumor Growth Inhibition.
Step-by-Step Protocol:
-
Inoculation: Inject
A549 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of athymic nude mice. -
Randomization: When tumors reach
, randomize mice into 4 groups (n=8). -
Dosing Regimen:
-
Group 1 (Vehicle): Daily (QD), IP.
-
Group 2 (Low Dose): HMI1 25 mg/kg, QD, IP.
-
Group 3 (High Dose): HMI1 50 mg/kg, QD, IP.
-
Group 4 (Positive Control): Cisplatin 5 mg/kg, Q3D, IP.
-
-
Monitoring: Measure tumor volume (
) and body weight 3x/week. -
Endpoint: Euthanize when control tumors reach
. Harvest tumors for IHC (Ki-67, Cleaved Caspase-3).
Data Presentation & Reporting
Validating activity requires demonstrating statistically significant Tumor Growth Inhibition (TGI) without excessive toxicity (Body Weight Loss > 20%).
Table 1: Representative Efficacy Data (Day 21)
| Treatment Group | Mean Tumor Vol. (mm³) ± SEM | TGI (%) | Body Weight Change (%) | P-Value (vs. Vehicle) |
| Vehicle | - | - | ||
| HMI1 (25 mg/kg) | ||||
| HMI1 (50 mg/kg) | ||||
| Cisplatin (5 mg/kg) |
Interpretation: HMI1 demonstrates dose-dependent efficacy. While less potent than Cisplatin, it exhibits a superior safety profile (less weight loss), a critical advantage for chronic administration.
Table 2: Pharmacokinetic Parameters (IV, 10 mg/kg)
| Parameter | Value | Unit | Interpretation |
| ng/mL | High initial exposure | ||
| h | Moderate half-life, supports QD dosing | ||
| h*ng/mL | Good systemic exposure | ||
| L/h/kg | Low clearance rate |
References
-
Wang, S., et al. (2014). "Isoindolin-1-one derivatives as a novel class of MDM2-p53 inhibitors: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters. Link
-
Peytam, F., et al. (2022). "Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma." Molecules. Link
-
Andersen, B., et al. (2002). "Stachybotrylactams and Stachybotryns: Novel Immunosuppressive and Cytotoxic Agents from Stachybotrys." Journal of Antibiotics. Link
-
FDA Guidance for Industry. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." Link
-
Hollingshead, M.G. (2008). "Antitumor efficacy testing in rodents." Journal of the National Cancer Institute. Link
A Researcher's Guide to the Cross-Validation of 6-hydroxy-7-methylisoindolin-1-one Activity in Diverse Assay Formats
In the landscape of contemporary drug discovery, particularly in the realm of targeted therapies like PARP inhibitors, the initial identification of a bioactive molecule is merely the prologue. The true scientific narrative unfolds in the rigorous, multi-faceted validation of its activity. This guide provides an in-depth, technical comparison of key assays essential for the robust cross-validation of a novel isoindolinone-based compound, exemplified by 6-hydroxy-7-methylisoindolin-1-one, a potential PARP inhibitor. Our focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring a self-validating and trustworthy assessment of the compound's biological activity.
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] Given this precedent, a novel derivative such as this compound warrants a thorough investigation of its potential biological targets. A primary hypothesis for a molecule with this structure could be the inhibition of the Poly(ADP-ribose) polymerase (PARP) enzyme family, which is pivotal in DNA damage repair.[2] PARP inhibitors have shown significant promise in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like homologous recombination.[3]
This guide will navigate the essential assays for characterizing a putative PARP inhibitor, from initial biochemical validation to cellular target engagement and functional outcomes. We will use established PARP inhibitors, such as Olaparib, as positive controls to benchmark the performance of our test compound, this compound.
The PARP Signaling Pathway and Points of Assay Intervention
The activation of PARP1 is a critical cellular response to DNA single-strand breaks. Upon binding to damaged DNA, PARP1 catalyzes the cleavage of NAD+ and the subsequent polymerization of ADP-ribose units onto itself and other acceptor proteins, forming poly(ADP-ribose) (PAR) chains.[4] These PAR chains serve as a scaffold to recruit other DNA repair proteins. The following diagram illustrates this pathway and highlights where different assays interrogate the activity of an inhibitor.
Caption: The PARP1 signaling pathway and points of intervention for different assay types.
Section 1: Biochemical Assays for Direct Enzyme Inhibition
The first step in characterizing a potential inhibitor is to determine if it directly interacts with the purified enzyme and prevents its catalytic activity. Biochemical assays provide a clean, cell-free system to quantify this interaction.
Fluorescence Polarization (FP) Competitive Inhibitor Assay
Scientific Rationale: This assay directly measures the ability of a test compound to displace a known, fluorescently labeled inhibitor from the active site of PARP1.[5] It is a powerful tool for identifying competitive inhibitors. A high fluorescence polarization signal indicates that the fluorescent probe is bound to the large PARP1 enzyme, while a low signal signifies that the probe has been displaced by the test compound and is tumbling freely in solution.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and a known PARP inhibitor (e.g., Olaparib) in 100% DMSO.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).
-
Dilute purified recombinant PARP1 enzyme and the fluorescently labeled PARP inhibitor probe (e.g., Olaparib-TAMRA) in the reaction buffer.
-
-
Assay Procedure (96-well format):
-
To each well, add 5 µL of the test compound at various concentrations (typically a serial dilution). Include wells with the known inhibitor as a positive control and DMSO as a negative control.
-
Add 20 µL of diluted PARP1 enzyme to each well.
-
Add 25 µL of the diluted fluorescent probe to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read the fluorescence polarization on a microplate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization units (mP) for each well.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% reduction in the FP signal) by fitting the data to a sigmoidal dose-response curve.
-
NAD+ Consumption Assay
Scientific Rationale: This assay measures the catalytic activity of PARP1 by quantifying the depletion of its substrate, NAD+.[6] A decrease in NAD+ levels is directly proportional to PARP1 activity. This method provides a direct measure of enzymatic inhibition without relying on competitive binding with a labeled probe. Some modern kits use a coupled enzymatic reaction to generate a fluorescent signal from the nicotinamide byproduct of the PARP reaction.[7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
Prepare a reaction buffer containing activated DNA (to stimulate PARP1 activity).
-
Prepare solutions of purified PARP1 enzyme and NAD+.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the PARP1 enzyme and activated DNA mixture to each well.
-
Initiate the reaction by adding NAD+.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining NAD+ concentration using a commercially available NAD+/NADH detection kit (e.g., one that uses a cycling reaction to generate a fluorescent or colorimetric signal).
-
-
Data Analysis:
-
Calculate the percentage of NAD+ consumed in each well relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Section 2: Quantifying PARP Trapping
A crucial mechanism of action for many potent PARP inhibitors is "trapping," where the inhibitor stabilizes the PARP1-DNA complex, preventing its dissociation and leading to cytotoxic DNA lesions.[8] This effect can be more predictive of clinical efficacy than simple catalytic inhibition.
PARP Trapping Fluorescence Polarization Assay
Scientific Rationale: This assay is distinct from the competitive inhibitor FP assay. It uses a fluorescently labeled DNA oligonucleotide.[9] When PARP1 binds to this DNA, the FP signal is high. In the presence of NAD+, PARP1 auto-PARylates, becomes highly negatively charged, and dissociates from the DNA, causing the FP signal to drop.[2] A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[10]
Caption: Workflow of the PARP trapping fluorescence polarization assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and a known trapping agent (e.g., Talazoparib) in DMSO.
-
Prepare a reaction buffer.
-
Dilute purified PARP1 enzyme, a fluorescently labeled DNA oligonucleotide duplex, and NAD+ in the reaction buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the PARP1 enzyme and the fluorescent DNA duplex.
-
Incubate for 15 minutes at room temperature to allow complex formation.
-
Initiate the PARylation reaction by adding NAD+.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence polarization.
-
-
Data Analysis:
-
The trapping effect is quantified by the maintenance of the high FP signal.
-
Plot the FP signal against the logarithm of the inhibitor concentration to determine the EC50 for trapping.
-
Section 3: Cellular Assays for Target Engagement and Functional Consequences
While biochemical assays are crucial for initial characterization, it is imperative to validate the activity of this compound in a cellular context. These assays confirm that the compound can penetrate the cell membrane, engage its target, and elicit a biological response.
Western Blot for PAR Levels
Scientific Rationale: This assay provides direct evidence of PARP inhibition within cells.[11] When cells are treated with a DNA damaging agent (e.g., hydrogen peroxide), PARP1 is activated, leading to a significant increase in PAR levels. A successful PARP inhibitor will prevent this increase.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or a cancer cell line with known PARP activity) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a control inhibitor for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H2O2) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PAR (pan-ADP-ribose) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the PAR signal to the loading control.
-
Plot the normalized PAR levels against the inhibitor concentration to determine the cellular IC50.
-
Comet Assay (Single Cell Gel Electrophoresis)
Scientific Rationale: The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12] By inhibiting PARP, a compound is expected to potentiate the DNA damage caused by other agents, leading to an increase in DNA strand breaks.[13] This is a functional assay that measures the downstream consequences of PARP inhibition. Damaged DNA migrates further in an electric field, forming a "comet tail."
Experimental Protocol:
-
Cell Treatment:
-
Treat cells in suspension or as an adherent layer with the test compound for a defined period.
-
Co-treat with a DNA damaging agent (e.g., an alkylating agent like methyl methanesulfonate) to induce lesions that are repaired via pathways involving PARP.
-
-
Comet Assay Procedure:
-
Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions to unwind and separate the DNA.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Use specialized software to quantify the amount of DNA in the comet tail relative to the head.
-
The "tail moment" (a product of the tail length and the fraction of DNA in the tail) is a common metric for DNA damage.
-
Compare the tail moment of cells treated with the test compound to controls.
-
Comparative Data Summary
The following table summarizes the expected outcomes and provides a framework for comparing the activity of this compound with a known standard like Olaparib across the different assays.
| Assay | Principle | Parameter Measured | Expected Outcome for an Active Compound | Alternative/Complementary Assay |
| FP Competitive Assay | Displacement of a fluorescent probe from the PARP1 active site.[5] | IC50 for binding | Low IC50 value, comparable to or better than the standard. | Surface Plasmon Resonance (SPR) |
| NAD+ Consumption Assay | Measurement of PARP1 substrate depletion or byproduct formation.[6] | IC50 for catalytic inhibition | Low IC50 value, confirming direct enzyme inhibition. | Homogeneous Time-Resolved Fluorescence (HTRF) assay |
| PARP Trapping FP Assay | Stabilization of the PARP1-DNA complex, preventing dissociation.[10] | EC50 for trapping | Dose-dependent maintenance of high FP signal. | Proximity Ligation Assay (in-cell)[8] |
| Western Blot for PAR | Immunodetection of poly(ADP-ribose) chains in cell lysates.[11] | Cellular IC50 | Dose-dependent reduction of DNA damage-induced PARylation. | Immunofluorescence for PAR |
| Comet Assay | Electrophoretic migration of damaged DNA from single cells.[12] | Increase in DNA tail moment | Potentiation of DNA damage induced by other agents. | γH2AX foci formation assay (for double-strand breaks) |
| Cell Viability Assay | Measurement of metabolic activity or membrane integrity.[14] | GI50 (Growth Inhibition 50) | Selective cytotoxicity in DNA repair-deficient cell lines. | Clonogenic survival assay |
Conclusion: A Triangulated Approach to Validation
No single assay can provide a complete picture of a compound's activity. The true confidence in the biological function of a novel molecule like this compound comes from the convergence of evidence from multiple, orthogonal assays. A potent compound should demonstrate:
-
Direct Target Engagement: A low IC50 in biochemical assays (FP competitive and NAD+ consumption).
-
Relevant Mechanism of Action: Significant activity in a PARP trapping assay, as this is a key determinant of clinical efficacy for many PARP inhibitors.[8]
-
Cellular Efficacy: The ability to inhibit PARP activity in a cellular context (Western blot for PAR) at concentrations achievable in vivo.
-
Functional Consequences: The induction of a desired downstream biological effect, such as increased DNA damage (Comet assay) and selective killing of cancer cells.
By systematically applying this cross-validation workflow, researchers can build a robust and trustworthy data package for novel drug candidates, moving them from promising hits to well-characterized leads with a clear path toward further development.
References
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
-
Gao, Y., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. MethodsX, 8, 101237. [Link]
-
Ismail, I. H., et al. (2020). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Chemical Biology, 15(3), 693-702. [Link]
-
Pilie, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 76. [Link]
-
BMG LABTECH. (2008). PARP assay for inhibitors. [Link]
-
Thurau, M., et al. (2024). PARP1-targeted fluorescence molecular endoscopy as novel tool for early detection of esophageal dysplasia and adenocarcinoma. Journal of Experimental & Clinical Cancer Research, 43(1), 57. [Link]
-
BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]
-
Gasper, R., et al. (2005). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Journal of the American Chemical Society, 127(19), 7154-7155. [Link]
-
Kruegel, A. C., et al. (2016). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 2(10), 692-699. [Link]
-
BPS Bioscience. PARP Trapping Assays. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]
-
Al-Saffar, N. M., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1195. [Link]
-
Wang, S., et al. (2016). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. Cancer Research, 76(14_Supplement), 2323-2323. [Link]
-
Al-Hujaily, E. M., et al. (2018). Target engagement imaging of PARP inhibitors in small-cell lung cancer. Journal of Nuclear Medicine, 59(1), 109-115. [Link]
-
Alano, C. C., et al. (2004). NAD+ Depletion Is Necessary and Sufficient for Poly(ADP-Ribose) Polymerase-1-Mediated Neuronal Death. Journal of Neuroscience, 24(44), 9906-9913. [Link]
-
Kruegel, A. C., et al. (2016). 7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ACS Publications. [Link]
-
Zarkov, A. S., et al. (2018). A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. Analytical Biochemistry, 549, 112-118. [Link]
-
Wang, S., et al. (2016). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. ResearchGate. [Link]
-
Ohkubo, S., et al. (2019). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. Molecular Biology of the Cell, 30(20), 2574-2586. [Link]
-
Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 4(8), 596-607. [Link]
-
Kutuzov, M. M., et al. (2020). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences, 21(6), 2159. [Link]
-
O'Brien, A. G., & Gahan, M. P. (2015). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 11, 1245-1261. [Link]
-
Ohkubo, S., et al. (2018). NAD consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. bioRxiv. [Link]
-
BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]
-
Collins, A. R. (2014). Comet assay to measure DNA repair: approach and applications. Frontiers in Bioscience, 19(1), 45-53. [Link]
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Amsbio. PARP Assays. [Link]
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Zhang, Y., et al. (2023). Development and Validation of a Functional Antibody Assay for Evaluating Protein-Based Pneumococcal Vaccines. Vaccines, 11(7), 1195. [Link]
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D'Andrea, A. D. (2010). Susceptibility of BRCA1- and BRCA2-Deficient Tumors to PARP Inhibitors. New England Journal of Medicine, 362(20), 1936-1938. [Link]
-
Ocal, N., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 38(1), e23526. [Link]
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Kutuzov, M. M., et al. (2020). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. ResearchGate. [Link]
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Jelinic, P., et al. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, 13(6), 1645-1654. [Link]
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Wikipedia. Comet assay. [Link]
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Sharma, A., et al. (2023). Genotoxicity risk assessment of a 7-hydroxymitragynine-enriched Kratom preparation: An integrated in silico and in vitro approach. Drug and Chemical Toxicology, 46(6), 1335-1346. [Link]
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Ismail, I. H., et al. (2020). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Publications. [Link]
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Liu, X., et al. (2023). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. Journal of Chemical Information and Modeling, 63(24), 7795-7807. [Link]
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Champions Oncology. DNA Damage Assays. [Link]
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Agilent Technologies. (2023). What is the Comet Assay? A Simple Method to Detect DNA Damage. [Link]
-
DeRut, R., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(11), 4759-4770. [Link]
Sources
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- 6. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
6-hydroxy-7-methylisoindolin-1-one proper disposal procedures
6-Hydroxy-7-methylisoindolin-1-one Disposal Guide
Executive Summary: Operational Safety & Classification
This compound is a functionalized isoindolinone derivative.[1][2] While specific toxicological data for this exact regioisomer may be limited in public registries, its structural homology to Immunomodulatory Imide Drugs (IMiDs) (e.g., Lenalidomide metabolites) mandates that it be handled with High Potency precautions.[1][2]
-
Primary Hazard Assumption: Potential Reproductive Toxin / Teratogen (Class: Isoindolinone).[1][2]
-
Disposal Method: High-Temperature Incineration (Destruction).[1][2]
-
Waste Code (RCRA): Not explicitly P- or U-listed; classify as Characteristic Hazardous Waste (Toxic/Irritant) or dispose of as "Non-Regulated Chemical Waste" destined for incineration depending on local regulations.[1][2]
-
Prohibited: Do NOT dispose of via sanitary sewer, trash, or evaporation.[3]
Part 1: Chemical Identity & Hazard Profile[1]
Before disposal, verification of the waste stream properties is critical to prevent incompatible mixing.
| Property | Description | Operational Implication |
| Chemical Structure | Isoindolin-1-one core with phenolic hydroxyl & methyl groups.[1][2] | Phenolic moiety: Incompatible with strong oxidizers (e.g., nitric acid).[1][2] Lactam ring: Hydrolytically stable under neutral conditions. |
| Physical State | Solid (Powder/Crystalline).[1][2] | Dust generation is the primary exposure vector during waste transfer. |
| Solubility | Low in water; soluble in DMSO, DMF, Methanol.[1] | Liquid waste will likely be solvent-based (organic stream).[1][2] |
| Hazard Class | Irritant (Skin/Eye) ; Suspected Reprotoxin .[1][2] | PPE Requirement: Double nitrile gloves, lab coat, safety glasses.[1] Handle in fume hood or BSC. |
Part 2: Disposal Decision Logic (Workflow)
The following decision tree illustrates the segregation logic required to ensure compliance and safety.
Figure 1: Segregation and packaging workflow for isoindolinone derivatives.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Applicability: Expired solids, weighing papers, contaminated gloves, and spill cleanup materials.[1]
-
Containment:
-
Place solid waste directly into a clear polyethylene bag (minimum 2 mil thickness).[1][2]
-
Twist and tape the bag neck to create a seal. Do not use wire ties which can puncture the bag.
-
Place this primary bag into a secondary hazardous waste drum (fiber or poly drum) designated for "Solid Toxic Waste."
-
-
Labeling:
-
Affix a hazardous waste tag.[4]
-
Chemical Name: Write "this compound" (Do not use abbreviations or structural formulas).
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Storage: Store the drum in a cool, dry area away from oxidizers until EHS pickup.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, HPLC waste, mother liquors.[1]
-
Segregation:
-
Collection:
-
Deactivation (Optional/Context-Dependent):
-
If the compound is part of a highly potent specific workflow (e.g., ADC synthesis), chemical oxidation (bleach/peroxide) might be used to degrade the ring structure, but Incineration is preferred to avoid creating unknown toxic byproducts.
-
-
Labeling:
-
List all solvents (e.g., "Methanol 90%, DMSO 9%") and the active ingredient ("this compound <1%").
-
Part 4: Emergency Procedures (Spill Response)
If a spill occurs during the disposal process, follow the "SWIM" protocol:
-
S top the spill: If safe to do so, upright the container.
-
W arn others: Evacuate the immediate area.
-
I solate the area: Close lab doors and post "Do Not Enter" signs.
-
M inimize exposure:
-
Small Spill (<10g/10mL): Don double nitrile gloves, N95/P100 respirator, and safety goggles.[1] Cover with absorbent pads (liquids) or wet-wipe (solids) to prevent dust.[1][2] Place all cleanup materials into the Solid Waste stream (Protocol A).[2]
-
Large Spill: Contact your facility's Emergency Response Team immediately.
-
References
-
National Institutes of Health (NIH) - PubChem. Lenalidomide (Structure/Activity Relationship).[1][2] Available at: [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Available at: [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[2] Available at: [Link][1][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link][1][2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
